(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

Catalog No.
S524270
CAS No.
145742-28-5
M.F
C20H23F3N2O2
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2...

CAS Number

145742-28-5

Product Name

(2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C20H23F3N2O2/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3/t17-,19-/m0/s1

InChI Key

ZIWFCOIGUNPHPM-HKUYNNGSSA-N

SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(2S,3S)-2-phenyl-3-((5-trifluoromethoxy-2-methoxy)benzylamino)piperidine, 3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-piperidine, CP 122,721, CP 122721, CP-122,721, CP-122721

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3

Isomeric SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3

Description

The exact mass of the compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is 380.17116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is a synthetic organic molecule characterized by a complex structure featuring a piperidine ring, aromatic substituents, and fluorinated groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

, primarily mediated by enzymes. These reactions include:

  • Group Transfer Reactions: Involving the transfer of functional groups, which are essential for metabolic processes.
  • Oxidation-Reduction Reactions: These are crucial for energy metabolism and can affect the compound's reactivity and interaction with biological targets.
  • Hydrolysis Reactions: The cleavage of bonds through the addition of water, impacting the compound's stability and bioavailability

    The biological activity of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine is determined by its interaction with various biological targets. These interactions can lead to beneficial pharmacological effects or adverse reactions depending on dosage and context.

    Key aspects of its biological activity include:

    • Pharmacological Effects: The compound may exhibit effects such as analgesia or anti-inflammatory properties.
    • Toxicity Profile: Understanding the toxicity is crucial for its potential therapeutic applications, as high doses may lead to adverse effects .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Piperidine Formation: Starting from appropriate precursors to create the piperidine ring.
  • Substitution Reactions: Introducing methoxy and trifluoromethoxy groups through nucleophilic substitution.
  • Coupling Reactions: Finalizing the synthesis by coupling the piperidine derivative with phenyl groups to yield the target compound.

These methods leverage classical organic synthesis techniques and may require optimization for yield and purity .

The primary applications of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine are in medicinal chemistry:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery for conditions such as chronic pain or neurodegenerative diseases.
  • Research Tool: The compound can be used in biochemical assays to study receptor interactions or enzyme activities.

Interaction studies are essential to elucidate how this compound interacts with biological macromolecules. Techniques used include:

  • Molecular Docking Studies: To predict binding affinities with specific receptors or enzymes.
  • In Vitro Assays: Evaluating cellular responses to determine efficacy and safety profiles.
  • Structure-Activity Relationship Analysis: To understand how structural variations influence biological activity .

Several compounds share structural features with (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound APiperidine ringAnalgesicLacks fluorinated groups
Compound BAromatic substituentsAnti-inflammatoryDifferent methoxy position
Compound CSimilar piperidineNeuroprotectiveContains additional functional groups

This comparison highlights the uniqueness of the target compound in terms of its specific fluorinated substituents and their potential impact on pharmacological properties.

By exploring these aspects, researchers can better understand the potential applications and implications of (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine in drug development and therapeutic contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

380.17116247 g/mol

Monoisotopic Mass

380.17116247 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7OYP6N58F

Drug Indication

Investigated for use/treatment in asthma, depression, and irritable bowel syndrome (IBS).

Mechanism of Action

CP-122721 interacts with high affinity at the human NK1 receptor expressed in IM-9 cells.

Other CAS

145742-28-5

Wikipedia

Cp-122721

Dates

Modify: 2024-02-18
1: Lelas S, Li YW, Wallace-Boone TL, Taber MT, Newton AE, Pieschl RL, Davis CD, Molski TF, Newberry KS, Parker MF, Gillman KW, Bronson JJ, Macor JE, Lodge NJ. NK1 receptor antagonism lowers occupancy requirement for antidepressant-like effects of SSRIs in the gerbil forced swim test. Neuropharmacology. 2013 Oct;73:232-40. doi: 10.1016/j.neuropharm.2013.05.038. Epub 2013 Jun 12. PubMed PMID: 23770339.
2: Nakamura A, Tanaka T, Imanishi A, Kawamoto M, Toyoda M, Mizojiri G, Tsukimi Y. Bidirectional regulation of human colonic smooth muscle contractility by tachykinin NK(2) receptors. J Pharmacol Sci. 2011;117(2):106-15. Epub 2011 Sep 23. PubMed PMID: 21946672.
3: Obach RS, Margolis JM, Logman MJ. In vitro metabolism of CP-122,721 ((2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine), a non-peptide antagonist of the substance P receptor. Drug Metab Pharmacokinet. 2007 Oct;22(5):336-49. PubMed PMID: 17965517.
4: Wallace-Boone TL, Newton AE, Wright RN, Lodge NJ, McElroy JF. Behavioral and pharmacological validation of the gerbil forced-swim test: effects of neurokinin-1 receptor antagonists. Neuropsychopharmacology. 2008 Jul;33(8):1919-28. Epub 2007 Oct 3. PubMed PMID: 17912250.
5: Fridén M, Gupta A, Antonsson M, Bredberg U, Hammarlund-Udenaes M. In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids. Drug Metab Dispos. 2007 Sep;35(9):1711-9. Epub 2007 Jun 25. PubMed PMID: 17591680.
6: Kamel A, Du Y, Colizza K, Prakash C. Metabolism and excretion of CP-122,721, a non-peptide antagonist of the neurokinin NK1 receptor, in dogs: identification of the novel cleaved product 5-trifluoromethoxy salicylic acid in plasma. Xenobiotica. 2007 May;37(5):559-78. PubMed PMID: 17523057.
7: Colizza K, Awad M, Kamel A. Metabolism, pharmacokinetics, and excretion of the substance P receptor antagonist CP-122,721 in humans: structural characterization of the novel major circulating metabolite 5-trifluoromethoxy salicylic acid by high-performance liquid chromatography-tandem mass spectrometry and NMR spectroscopy. Drug Metab Dispos. 2007 Jun;35(6):884-97. Epub 2007 Mar 14. PubMed PMID: 17360832.
8: Kamel A, Davis J, Potchoiba MJ, Prakash C. Metabolism, pharmacokinetics and excretion of a potent tachykinin NK1 receptor antagonist (CP-122,721) in rat: characterization of a novel oxidative pathway. Xenobiotica. 2006 Feb-Mar;36(2-3):235-58. PubMed PMID: 16702114.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Jun;27(5):331-72. PubMed PMID: 16082422.
10: Herpfer I, Lieb K. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs. 2005;19(4):275-93. Review. PubMed PMID: 15813642.
11: Cory W, Field K, Wu-Linhares D. Is it the method or the process-separating the causes of low recovery. Drug Dev Ind Pharm. 2004 Sep;30(8):891-9. PubMed PMID: 15521334.
12: Atobe M, Yamazaki N, Kibayashi C. Enantioselective synthesis of primary 1-(aryl)alkylamines by nucleophilic 1,2-addition of organolithium reagents to hydroxyoxime ethers and application to asymmetric synthesis of G-protein-coupled receptor ligands. J Org Chem. 2004 Aug 20;69(17):5595-607. PubMed PMID: 15307728.
13: Kan KK, Jones RL, Ngan MP, Rudd JA, Wai MK. Emetic action of the prostanoid TP receptor agonist, U46619, in Suncus murinus (house musk shrew). Eur J Pharmacol. 2003 Dec 15;482(1-3):297-304. PubMed PMID: 14660035.
14: Auais A, Adkins B, Napchan G, Piedimonte G. Immunomodulatory effects of sensory nerves during respiratory syncytial virus infection in rats. Am J Physiol Lung Cell Mol Physiol. 2003 Jul;285(1):L105-13. Epub 2003 Mar 14. PubMed PMID: 12639840.
15: Varty GB, Cohen-Williams ME, Hunter JC. The antidepressant-like effects of neurokinin NK1 receptor antagonists in a gerbil tail suspension test. Behav Pharmacol. 2003 Feb;14(1):87-95. PubMed PMID: 12576885.
16: Varty GB, Cohen-Williams ME, Morgan CA, Pylak U, Duffy RA, Lachowicz JE, Carey GJ, Coffin VL. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists. Neuropsychopharmacology. 2002 Sep;27(3):371-9. PubMed PMID: 12225694.
17: Smith BJ, Doran AC, McLean S, Tingley FD 3rd, O'Neill BT, Kajiji SM. P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition and pharmacodynamics between two structurally related neurokinin-1 receptor antagonists. J Pharmacol Exp Ther. 2001 Sep;298(3):1252-9. PubMed PMID: 11504828.
18: King KA, Hu C, Rodriguez MM, Romaguera R, Jiang X, Piedimonte G. Exaggerated neurogenic inflammation and substance P receptor upregulation in RSV-infected weanling rats. Am J Respir Cell Mol Biol. 2001 Feb;24(2):101-7. PubMed PMID: 11159042.
19: Diemunsch P, Grélot L. Potential of substance P antagonists as antiemetics. Drugs. 2000 Sep;60(3):533-46. Review. PubMed PMID: 11030465.
20: Gesztesi Z, Scuderi PE, White PF, Wright W, Wender RH, D'Angelo R, Black LS, Dalby PL, MacLean D. Substance P (Neurokinin-1) antagonist prevents postoperative vomiting after abdominal hysterectomy procedures. Anesthesiology. 2000 Oct;93(4):931-7. PubMed PMID: 11020741.

Explore Compound Types